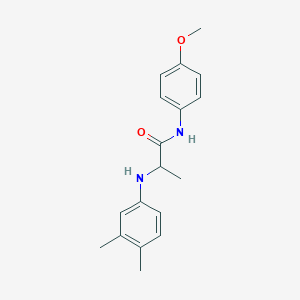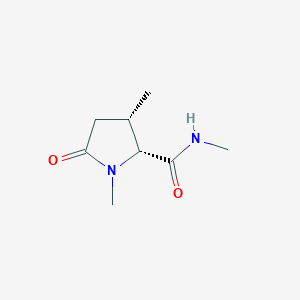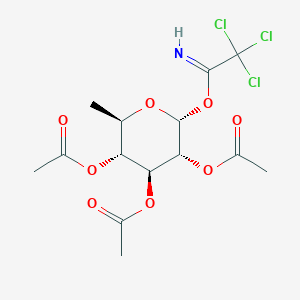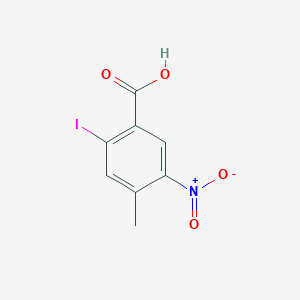
2-Methyl-indan-2-carboxylic acid hydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-indan-2-carboxylic acid hydrazide is a chemical compound that belongs to the class of hydrazides Hydrazides are organic compounds derived from hydrazine, where one or more hydrogen atoms are replaced by acyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-indan-2-carboxylic acid hydrazide typically involves the reaction of 2-Methyl-indan-2-carboxylic acid with hydrazine hydrate. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
- Dissolve 2-Methyl-indan-2-carboxylic acid in ethanol or methanol.
- Add hydrazine hydrate to the solution.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture and filter the precipitated product.
- Wash the product with cold ethanol or methanol and dry it under reduced pressure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain a high-purity product.
化学反应分析
Types of Reactions
2-Methyl-indan-2-carboxylic acid hydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazide group to amines or other reduced forms.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
- Oxidation may yield 2-Methyl-indan-2-carboxylic acid.
- Reduction may produce 2-Methyl-indan-2-carboxamide.
- Substitution reactions can lead to a variety of substituted hydrazides.
科学研究应用
2-Methyl-indan-2-carboxylic acid hydrazide has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its hydrazide functional group.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-Methyl-indan-2-carboxylic acid hydrazide involves its interaction with molecular targets through its hydrazide functional group. This group can form covalent bonds with active sites of enzymes or proteins, leading to inhibition or modification of their activity. The specific pathways and targets depend on the context of its application, such as enzyme inhibition in biological systems or chemical reactions in synthetic processes.
相似化合物的比较
Similar Compounds
Indan-2-carboxylic acid hydrazide: Lacks the methyl group, which may affect its reactivity and applications.
2-Methyl-indan-2-carboxylic acid: The carboxylic acid form without the hydrazide group.
2-Methyl-indan-2-carboxamide:
Uniqueness
2-Methyl-indan-2-carboxylic acid hydrazide is unique due to the presence of both the methyl group and the hydrazide functional group. This combination imparts specific chemical reactivity and potential for diverse applications in research and industry. The compound’s structure allows for various modifications and derivatizations, making it a valuable intermediate in synthetic chemistry.
属性
CAS 编号 |
1414959-02-6 |
|---|---|
分子式 |
C11H14N2O |
分子量 |
190.24 g/mol |
IUPAC 名称 |
2-methyl-1,3-dihydroindene-2-carbohydrazide |
InChI |
InChI=1S/C11H14N2O/c1-11(10(14)13-12)6-8-4-2-3-5-9(8)7-11/h2-5H,6-7,12H2,1H3,(H,13,14) |
InChI 键 |
KFDLVHSISNLHEM-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC2=CC=CC=C2C1)C(=O)NN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


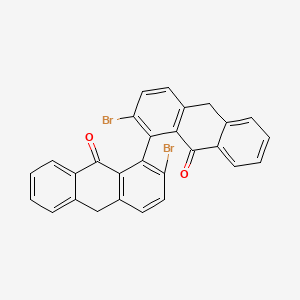
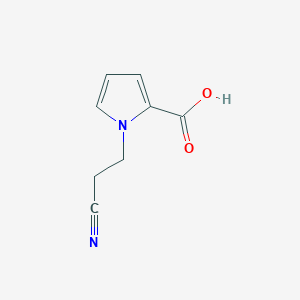
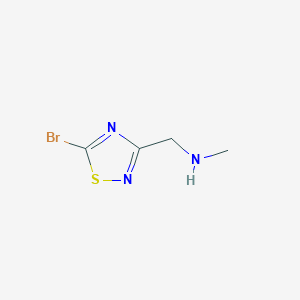
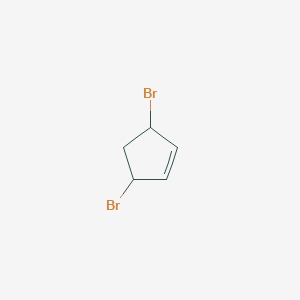
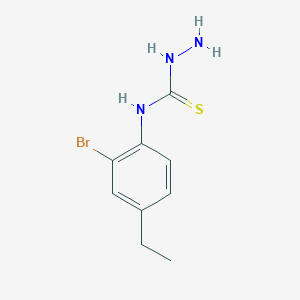
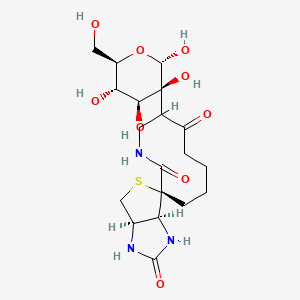
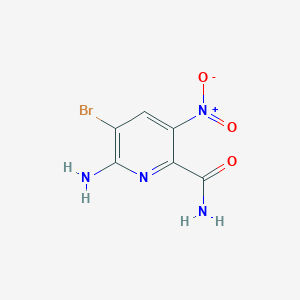
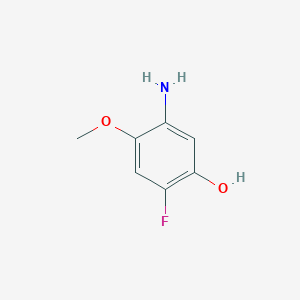
![6-Iodo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B15205586.png)
